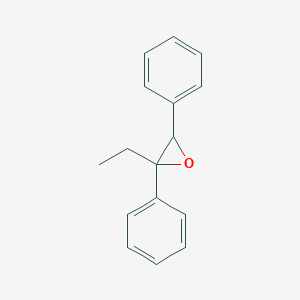![molecular formula C21H37NOS B14239532 10-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]decyl thiocyanate CAS No. 586966-65-6](/img/structure/B14239532.png)
10-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]decyl thiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]decyl thiocyanate is an organic compound characterized by its unique structure, which includes a thiocyanate group and an ether linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]decyl thiocyanate typically involves the reaction of 10-bromodecyl thiocyanate with 3,7-dimethylocta-2,6-dien-1-ol under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the thiocyanate group replaces the bromine atom. The reaction conditions often include the use of a polar aprotic solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as column chromatography or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
10-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]decyl thiocyanate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocyanate group to an amine.
Substitution: The thiocyanate group can be substituted by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or methanol (CH3OH) can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Corresponding substituted products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
10-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]decyl thiocyanate has several applications in scientific research:
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique reactivity and biological activity.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 10-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]decyl thiocyanate involves its interaction with biological molecules through its thiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The compound may also generate reactive oxygen species (ROS) through redox reactions, contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,7-Dimethylocta-2,6-dien-1-yl palmitate: Similar in structure but with a palmitate group instead of a thiocyanate group.
3,7-Dimethylocta-2,6-dien-1-yl acetate: Contains an acetate group, differing in reactivity and applications.
3,7-Dimethylocta-2,6-dien-1-yl formate: Another ester derivative with distinct chemical properties.
Uniqueness
10-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]decyl thiocyanate is unique due to its thiocyanate group, which imparts distinct reactivity and potential biological activity compared to other similar compounds. This makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
586966-65-6 |
|---|---|
Molekularformel |
C21H37NOS |
Molekulargewicht |
351.6 g/mol |
IUPAC-Name |
10-(3,7-dimethylocta-2,6-dienoxy)decyl thiocyanate |
InChI |
InChI=1S/C21H37NOS/c1-20(2)13-12-14-21(3)15-17-23-16-10-8-6-4-5-7-9-11-18-24-19-22/h13,15H,4-12,14,16-18H2,1-3H3 |
InChI-Schlüssel |
FYYWKFSWIVRCJK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCCC(=CCOCCCCCCCCCCSC#N)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


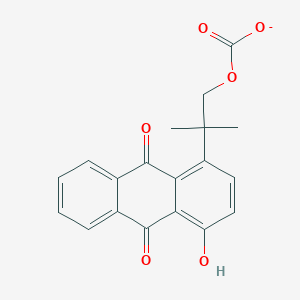
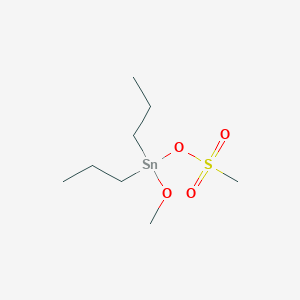
![Benzamide, 4-chloro-N-[2-(1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-](/img/structure/B14239461.png)


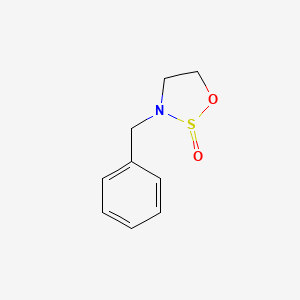

![4-[4-(4-Methoxyphenyl)-2-methyl-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14239496.png)
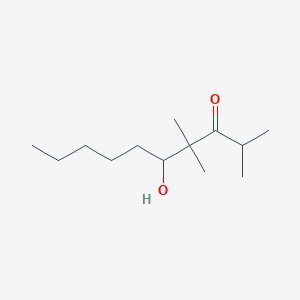
![Ethyl 4-[2-(azidomethyl)pyrrolidin-1-yl]benzoate](/img/structure/B14239505.png)
![[(2-Ethynylphenyl)ethynyl]tri(propan-2-yl)silane](/img/structure/B14239517.png)

